BenchChemオンラインストアへようこそ!

1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

CB2 selectivity Receptor binding Pharmacodynamics

1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride (CAS 1240526-38-8), commonly known as FUB-144, is a synthetic cannabinoid receptor agonist (SCRA) featuring a benzofuran core with a 4-fluorobenzyl tail. Unlike many prevalent indole- or indazole-based SCRAs, its benzofuran scaffold and specific tail modification confer a distinct pharmacological signature characterized by pronounced CB2 receptor selectivity and moderate in vivo potency.

Molecular Formula C11H13ClFNO
Molecular Weight 229.68 g/mol
CAS No. 1240526-38-8
Cat. No. B1531088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
CAS1240526-38-8
Molecular FormulaC11H13ClFNO
Molecular Weight229.68 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)F)C(C)N.Cl
InChIInChI=1S/C11H12FNO.ClH/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13;/h3-5,7H,13H2,1-2H3;1H
InChIKeyJNBNVKWTRJSQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride (FUB-144) for Research Procurement


1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride (CAS 1240526-38-8), commonly known as FUB-144, is a synthetic cannabinoid receptor agonist (SCRA) featuring a benzofuran core with a 4-fluorobenzyl tail. Unlike many prevalent indole- or indazole-based SCRAs, its benzofuran scaffold and specific tail modification confer a distinct pharmacological signature characterized by pronounced CB2 receptor selectivity and moderate in vivo potency [1]. This compound is listed as a Schedule I concern by the DEA and is intended solely for research and forensic applications [2].

Why Generic Synthetic Cannabinoid Substitution Fails for FUB-144 Procurement


Indiscriminately substituting FUB-144 with other SCRAs is scientifically invalid due to critical structural determinants of pharmacology. The compound's 4-fluorobenzyl tail and benzofuran core are not interchangeable with the indole/indazole cores or pentyl/fluoropentyl tails common in many analogs. These structural features directly translate into a unique 23-fold CB2-over-CB1 affinity preference and a weak locomotor depressant profile, contrasting sharply with the high-potency, non-selective agonists like 5F-MDMB-PICA or FUB-AKB48 [1]. Such differences dictate distinct receptor signaling bias, in vivo duration, and legal scheduling, rendering generic replacement unsuitable for standardized experimental models or forensic validation [1][2].

Quantitative Evidence Guide for 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride Selection


CB2 Receptor Affinity Selectivity vs. Non-Selective SCRAs

FUB-144 demonstrates a pronounced, statistically significant selectivity for the CB2 receptor over CB1, a feature not shared by many high-potency SCRAs. While the prototypical agonist CP55,940 shows only a 7-fold preference, FUB-144 exhibits a 23-fold greater affinity for hCB2 receptors (p<0.0001) [1]. This bias is also reflected at the functional level: FUB-144's potency is 20-fold higher at hCB2 than hCB1 (p<0.01), compared to CP55,940's 7-fold difference [1]. This profile is distinct from FUB-AKB48, its close structural analog, which shows a 16-fold functional bias and different efficacy patterns [1].

CB2 selectivity Receptor binding Pharmacodynamics

Attentuated Locomotor Depressant Potency for In Vivo Behavioral Studies

In Swiss-Webster mice, FUB-144 produces markedly weaker locomotor depressant effects compared to Δ9-THC and most other SCRAs. The ED50 for locomotor depression for FUB-144 is >6.1 mg/kg, indicating low potency, whereas Δ9-THC's ED50 is 3.3 mg/kg. In the same study, potent compounds like ADB-HEXINACA and ADB-4en-PINACA showed ED50 values <1 mg/kg [1]. This profile is consistent with its rank position near the bottom of the potency scale for hypothermia induction [2].

Locomotor activity In vivo pharmacology Abuse liability

Moderate Drug Discrimination Potency Suitable for Training-Dose Paradigms

In Sprague-Dawley rats trained to discriminate Δ9-THC, FUB-144 fully substitutes for the discriminative stimulus with an ED50 of 1.44 mg/kg. This potency is 2.6-fold lower than Δ9-THC (ED50 = 0.55 mg/kg) and substantially lower than high-potency SCRAs like ADB-4en-PINACA (ED50 ~0.025 mg/kg) [1]. MMB-4en-PICA, a comparator, shows an ED50 of 0.28 mg/kg, making FUB-144 a preferred tool when a less potent stimulus is needed to avoid ceiling effects [1].

Drug discrimination Subjective effects Δ9-THC equivalence

Defined Phase I and II Metabolic Pathway for Forensic Toxicology

A comprehensive metabolic study identified 12 phase I and 2 phase II metabolites of FUB-144 in human liver microsomes (HLMs) and mouse models, establishing a full pathway with diagnostic markers. Notably, metabolite M8, a hydroxylated/oxidized product, showed sustained high concentrations for up to 24 hours, providing a reliable forensic target [1]. This level of characterization is not yet published for the benzofuran analog FUB-AKB48 in a comparable in vitro/in vivo system, leaving its metabolic markers unvalidated for routine screening [2].

Metabolite profiling Forensic toxicology UHPLC-HRMS

Application Scenarios for 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride


Reference Standard for CB2-Biased Cannabinoid Probe Development

Given its 23-fold CB2 selectivity and moderate potency, FUB-144 serves as an ideal positive control or lead scaffold for medicinal chemistry programs targeting peripheral CB2 receptors for pain or inflammation without central CB1 psychoactivity. Its well-characterized in vitro profile allows for direct benchmarking of novel selective agonists [1].

Certified Reference Material for Forensic Toxicology Screening

The validated metabolic pathway and identified diagnostic metabolite M8 make FUB-144 a critical certified reference material for forensic and clinical toxicology labs. Procuring this standard enables accurate identification and quantification in seized materials and biological samples, addressing a documented public health threat as a DEA-listed compound of concern [1][2].

In Vivo Pharmacological Tool for Cannabinoid Behavioral Research

For behavioral neuroscientists, FUB-144's weak locomotor effects and intermediate drug discrimination potency provide a unique tool to study CB1/CB2-mediated subjective effects without the profound motor impairment or lethality encountered with ultrapotent agonists like 5F-EDMB-PINACA. It allows for cleaner dose-response curves in rodent models [1][3].

Analytical Method Development for Structural Class Differentiation

The benzofuran core of FUB-144 presents distinct chromatographic and mass spectrometric properties compared to indole/indazole SCRAs. Analytical laboratories can use this compound to develop and validate specific LC-MS/MS or GC-MS methods capable of resolving co-eluting isomers in complex spice mixtures, where misidentification of the core structure can lead to legal or clinical misclassification [1].

Quote Request

Request a Quote for 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.